molecular formula C14H18BrNO3 B8558855 Tert-butyl 6-bromochroman-4-ylcarbamate

Tert-butyl 6-bromochroman-4-ylcarbamate

Cat. No.: B8558855
M. Wt: 328.20 g/mol
InChI Key: OTLKVPKPFOFEBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 6-Bromochroman-4-ylcarbamate is a small molecule building block built on a chroman scaffold, which is a common structural motif in medicinal chemistry and organic synthesis. The bromine atom at the 6-position of the chroman ring makes it a versatile intermediate for further functionalization via cross-coupling reactions, such as the Suzuki reaction, which is widely used to create biaryl linkages . The tert-butoxycarbonyl (Boc) carbamate group serves as a protected amine, which can be readily deprotected under mild acidic conditions to generate the free amine for further derivatization . Chroman and its derivatives are structures of high interest in pharmaceutical research. Compounds based on the chroman core, such as 3-benzylchroman-4-ols, have been investigated for their biological activities, including anti-picornavirus properties . As a result, this brominated Boc-protected chroman carbamate is a valuable reagent for chemists developing novel therapeutic compounds . It is intended for use as a synthetic intermediate in drug discovery programs and other advanced chemical synthesis projects. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H18BrNO3

Molecular Weight

328.20 g/mol

IUPAC Name

tert-butyl N-(6-bromo-3,4-dihydro-2H-chromen-4-yl)carbamate

InChI

InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(17)16-11-6-7-18-12-5-4-9(15)8-10(11)12/h4-5,8,11H,6-7H2,1-3H3,(H,16,17)

InChI Key

OTLKVPKPFOFEBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCOC2=C1C=C(C=C2)Br

Origin of Product

United States

Advanced Synthetic Strategies for Tert Butyl 6 Bromochroman 4 Ylcarbamate

Precursor Synthesis: Brominated Chromanones and Chromans

The synthesis of the target carbamate (B1207046) is a multi-step process that begins with the construction and functionalization of the chroman framework. This section details the synthesis of key precursors, namely 6-bromochroman-4-one and its subsequent conversion to aminated chroman derivatives.

Synthesis of 6-Bromochroman-4-one Derivatives

The chroman-4-one scaffold is a foundational component in the synthesis. The formation of this heterocyclic system, followed by its specific bromination, are critical early steps.

The chroman-4-one framework is a significant heterocyclic structure that serves as a building block for numerous compounds with notable biological and pharmaceutical activities. researchgate.net Modern synthetic chemistry has seen a shift towards more efficient and milder reaction conditions, with radical cascade cyclizations gaining considerable attention. researchgate.netacs.org

One prominent strategy involves the radical cascade annulation of 2-(allyloxy)arylaldehydes. mdpi.com These reactions can be initiated by various radicals and proceed under metal-free conditions, offering a high degree of functional group tolerance. researchgate.netmdpi.com For instance, the use of (NH₄)₂S₂O₈ can mediate a decarboxylative radical cyclization of 2-(allyloxy)arylaldehydes with oxalates to produce ester-containing chroman-4-ones. mdpi.com Similarly, visible-light photoredox catalysis provides an effective and efficient protocol for synthesizing 3-substituted chroman-4-ones through a tandem radical addition/cyclization of alkenyl aldehydes under mild conditions. acs.org

These cascade reactions, often referred to as domino reactions, provide a powerful tool for building molecular complexity in a single step from readily available starting materials. researchgate.net

Table 1: Comparison of Modern Cyclization Strategies for Chroman-4-one Synthesis

Method Key Reagents/Conditions Substrates Advantages
Radical Cascade Cyclization (NH₄)₂S₂O₈ 2-(allyloxy)arylaldehydes and oxalates Metal-free, practical, good for ester-containing derivatives. mdpi.com
Visible-Light Photoredox Catalysis Visible light, photocatalyst Alkenyl aldehydes Mild reaction conditions, broad substrate scope, good functional group tolerance. acs.org

Once the chroman-4-one core is synthesized, the next critical step is the regioselective introduction of a bromine atom at the 6-position of the aromatic ring. While bromination of the chroman-4-one scaffold can also occur at the 3-position (alpha to the carbonyl), specific conditions are required to favor aromatic substitution.

For substitution at the 3-position, reagents such as copper(II) bromide or pyridinium tribromide (Py·Br₃) are commonly employed. nih.govacs.orgnih.gov For example, the reaction of chroman-4-one with copper bromide in a chloroform/ethyl acetate mixture under reflux yields 3-bromochroman-4-one. nih.govresearchgate.net

However, to obtain the desired 6-bromo-2,3-dihydrochromen-4-one, electrophilic aromatic substitution on the electron-rich benzene (B151609) ring is necessary. This is typically achieved by reacting the parent chroman-4-one with a suitable brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine, often in the presence of a Lewis acid catalyst or in a polar solvent to facilitate the reaction. The directing effects of the ether oxygen and the carbonyl group favor substitution at the 6- and 8-positions. Careful control of reaction conditions allows for the selective synthesis of the 6-bromo isomer, which is a key intermediate. acs.org

Synthesis of 6-Bromochroman Derivatives (Reduction and Functionalization)

With 6-bromochroman-4-one in hand, the subsequent steps involve the reduction of the carbonyl group and the introduction of the amine functionality, which is later protected as a carbamate.

The reduction of the ketone at the 4-position of the 6-bromochroman-4-one scaffold yields the corresponding 6-bromochroman-4-ol. This transformation is a standard procedure in organic synthesis and can be accomplished using a variety of reducing agents.

Commonly used reagents for this reduction include sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol. This method is valued for its mild conditions and high chemoselectivity, as it typically does not affect other functional groups like the aromatic bromide. For syntheses requiring specific stereoisomers, enzymatic kinetic resolution can be employed to obtain enantioenriched chroman-4-ols. chemrxiv.org This approach can be scaled up for multigram preparations, highlighting its synthetic utility. chemrxiv.org

Table 2: Selected Methods for the Reduction of Chroman-4-ones

Reagent/Method Solvent Key Features
Sodium Borohydride (NaBH₄) Methanol or Ethanol Mild, chemoselective, high yield, standard laboratory procedure.

The final key transformation of the core structure is the conversion of the hydroxyl group of 6-bromochroman-4-ol to an amine group, yielding 6-bromochroman-4-amine (B1340900). This can be achieved through several synthetic routes.

One common method is a two-step process involving the activation of the alcohol, for example by converting it to a mesylate or tosylate, followed by nucleophilic substitution with an amine source like ammonia or a protected amine equivalent.

Alternatively, the Mitsunobu reaction provides a direct method for the conversion of alcohols to amines. chemrxiv.org This reaction uses a phosphine reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD) to activate the alcohol, allowing for substitution by a nitrogen nucleophile like phthalimide or azide, which can then be converted to the primary amine.

A more direct approach from the chromanone precursor is reductive amination. core.ac.uk This one-pot reaction involves treating the 6-bromochroman-4-one with an amine source, such as ammonium acetate, in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN). core.ac.uk This method directly yields the desired racemic 6-bromochroman-4-amine. The final step to obtain the title compound would then be the protection of this primary amine with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Introduction of the tert-Butyl Carbamate Group

The incorporation of the tert-butoxycarbonyl (Boc) group onto the 4-amino position of the 6-bromochroman scaffold is a critical step. This protecting group is favored in organic synthesis due to its stability under various conditions and its straightforward removal under acidic conditions. The two primary strategies to achieve this are direct carbamoylation and N-protection using di-tert-butyl dicarbonate (Boc anhydride).

Direct Carbamoylation of Chroman-4-amines

Direct carbamoylation involves the formation of the carbamate linkage in a single step from the corresponding 6-bromo-chroman-4-amine. This can be achieved through several methods, often involving the reaction of the amine with a suitable carbonyl source. One general approach involves a three-component coupling of an amine, carbon dioxide, and an alkyl halide. While highly efficient for simple amines, applying this to a complex scaffold like 6-bromo-chroman-4-amine requires careful optimization to avoid side reactions.

Another method involves the Curtius rearrangement of an acyl azide, which generates an isocyanate intermediate that can be trapped by tert-butanol. This multi-step, one-pot procedure is tolerant of various functional groups, making it a viable, albeit less direct, route to the target carbamate.

N-Protection Strategies Utilizing Boc Anhydride

The most common and reliable method for introducing the Boc group is the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride). This electrophilic reagent readily reacts with the nucleophilic chroman-4-amine to form the desired carbamate. The reaction is typically performed in the presence of a base to neutralize the acidic byproduct and drive the reaction to completion.

Commonly employed bases include organic amines like triethylamine (TEA) or pyridine, and inorganic bases such as sodium bicarbonate or sodium hydroxide. The choice of solvent is flexible, with dichloromethane (DCM), tetrahydrofuran (THF), dioxane, and acetonitrile being frequently used. For less reactive or sterically hindered amines, a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP) can be added to accelerate the reaction. The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks one of the carbonyl carbons of the Boc anhydride.

Table 1: Typical Conditions for Boc-Protection of Amines

Reagent Base Solvent Catalyst (Optional) Temperature
Boc Anhydride (Boc₂O) Triethylamine (TEA) Dichloromethane (DCM) DMAP 0°C to Room Temp
Boc Anhydride (Boc₂O) Sodium Bicarbonate THF/Water None Room Temperature

Chemo- and Regioselective Considerations in Synthesis

The synthesis of tert-butyl 6-bromochroman-4-ylcarbamate requires precise control over the placement of functional groups.

Chemoselectivity is crucial during the introduction of the Boc group. The starting material, 6-bromo-chroman-4-amine, possesses two main reactive sites: the nucleophilic amino group and the aryl bromide. Standard Boc-protection conditions are highly chemoselective for the amine, leaving the aryl bromide untouched and available for subsequent cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations.

Regioselectivity is paramount during the construction of the 6-bromochroman core. The bromination of the chroman scaffold must be directed specifically to the C-6 position. This is typically achieved through electrophilic aromatic substitution on a precursor molecule, where the directing effects of existing substituents on the aromatic ring guide the incoming bromine atom to the desired location. The interplay of activating and deactivating groups on the phenol (B47542) precursor dictates the final position of the halogen.

Further regioselective considerations arise in more complex syntheses. For instance, in the synthesis of analogues of the natural product SL0101, regioselective acylation or carbamate formation on a poly-hydroxylated scaffold was achieved using specific catalysts to differentiate between secondary hydroxyl groups. Such principles could be adapted to selectively functionalize other positions on the chroman ring if required.

Stereoselective Synthesis of Chroman-4-ylcarbamate Scaffolds

The C-4 position of the chroman ring is a stereocenter, meaning the molecule can exist as a pair of enantiomers. For many pharmaceutical applications, isolating a single enantiomer is essential. This necessitates the use of stereoselective synthetic methods.

Enantioselective Approaches to Chromans

Significant progress has been made in the enantioselective synthesis of chroman derivatives. These methods aim to produce the chroman core with a high degree of enantiomeric excess (ee).

Organocatalysis: Bifunctional organocatalysts, such as thiourea-based catalysts, have been successfully employed in oxa-Michael-Michael cascade reactions to generate highly substituted chiral chromans with excellent enantioselectivities (up to >99% ee). Similarly, base/acid bifunctional organocatalysts can catalyze cascade reactions to create chromans with quaternary stereocenters in high yield and enantioselectivity.

Metal Catalysis: Asymmetric catalysis using transition metals is another powerful tool. Nickel-catalyzed reductive cyclization of alkynones has been reported to produce chiral chromans bearing quaternary stereocenters with outstanding yields and enantioselectivities (>99:1 er).

Heterogeneous Catalysis: Synergistic catalysis using chiral amines immobilized on mesoporous silica surfaces has been developed for the enantioselective oxa-Michael-Michael reaction, affording chroman products with high selectivity and ee (up to 97%).

These enantioselective methods typically produce a chiral chroman core, which can then be converted to the 4-amino derivative and subsequently protected to yield the enantiomerically pure target compound.

Table 2: Examples of Enantioselective Chroman Synthesis

Method Catalyst Type Reaction Type Enantioselectivity
Bifunctional Organocatalysis Thiourea Oxa-Michael-Michael Cascade Up to >99% ee
Metal Catalysis Nickel/P-chiral monophosphine ligand Reductive Cyclization >99:1 er
Heterogeneous Catalysis Immobilized Chiral Amine on Silica Oxa-Michael-Michael Cascade Up to 97% ee

Diastereoselective Control in Functionalization

When additional stereocenters are introduced into the chroman-4-ylcarbamate scaffold, controlling the relative stereochemistry (diastereoselectivity) becomes critical.

One approach involves a palladium-catalyzed carboiodination of alkenyl aryl iodides, which yields functionalized chromans with high diastereoselectivity. The stereochemical outcome is rationalized by the minimization of steric interactions during the carbopalladation step.

Multi-component reactions have also been designed for the diastereoselective synthesis of highly substituted chromans. A one-pot sequence involving iminium formation, a Morita-Baylis-Hillman reaction, and an oxa-Michael reaction has been shown to produce chroman derivatives with three contiguous stereocenters with excellent diastereomeric ratios (>20:1:1:1). Another example is a three-component Friedel–Crafts alkylation/ketalization sequence that constructs 4-indole substituted chromans diastereoselectively. In these cases, the stereochemistry of the first bond formation often dictates the stereochemical outcome of subsequent steps, allowing for precise control over the final product's 3D structure.

Modern Synthetic Methodologies Applied to Chroman Carbamates

The synthesis of functionalized chromans, including carbamate derivatives, has been significantly advanced by the adoption of modern techniques. These methods provide powerful tools for creating the core chroman structure and for introducing specific functional groups with high precision.

Transition Metal-Catalyzed Transformations (e.g., Palladium-Catalyzed Reactions)

Transition metal catalysis, particularly using palladium, has become an indispensable tool in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.orgresearchgate.net For the synthesis of chroman carbamates, palladium-catalyzed cross-coupling reactions are especially pertinent for the formation of the N-aryl carbamate linkage.

One prominent method is the Buchwald-Hartwig amination, which facilitates the coupling of an aryl halide with an amine. libretexts.org In a potential synthesis of the target compound, this could involve the reaction of a 6-bromochroman-4-amine precursor with a suitable Boc-group donor or, more directly, coupling 4-amino-6-bromochroman with di-tert-butyl dicarbonate.

A more direct and efficient approach involves the palladium-catalyzed coupling of aryl halides or triflates with sodium cyanate in the presence of an alcohol. organic-chemistry.orgnih.gov This process generates an isocyanate intermediate in situ, which is immediately trapped by the alcohol to yield the desired carbamate. organic-chemistry.orgnih.gov Applying this to the target molecule, 6-bromo-4-chlorochroman could be reacted with sodium cyanate and tert-butanol using a palladium catalyst. This strategy is advantageous as it avoids the handling of sensitive isocyanate intermediates and often proceeds under mild conditions. nih.gov The choice of ligands, such as specialized phosphines developed by the Buchwald group, is often critical for the success of these reactions. libretexts.org

These palladium-catalyzed methods offer a versatile and powerful route to N-aryl carbamates, tolerant of a wide range of functional groups. organic-chemistry.org

Table 1: Representative Conditions for Palladium-Catalyzed N-Aryl Carbamate Synthesis
ParameterTypical ConditionsReference
CatalystPd(OAc)2, Pd2(dba)3 researchgate.netmdpi.com
LigandBuchwald phosphine ligands (e.g., XPhos, SPhos) libretexts.org
Aryl SubstrateAryl Chlorides, Aryl Triflates organic-chemistry.orgnih.gov
Carbamate SourceSodium Cyanate + Alcohol (e.g., tert-butanol) nih.govnih.gov
BaseK2CO3, K3PO4, Cs2CO3 researchgate.netmdpi.com
SolventToluene, Dioxane, THF mdpi.comorgsyn.org
Temperature80-110 °C mdpi.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. vjs.ac.vn The use of microwave irradiation can be applied to various steps in the synthesis of chroman derivatives, including the formation of the core heterocyclic ring.

For instance, the synthesis of substituted chroman-4-ones and chromones, which are precursors to chromans, has been efficiently achieved through base-mediated aldol condensation under microwave irradiation. acs.org Similarly, condensation reactions to form chromene derivatives are significantly faster with microwave assistance, with reaction times dropping from several hours to just a few minutes. vjs.ac.vnnih.gov A solvent-free synthesis of coumarin derivatives, another related structural class, also benefits from microwave irradiation by using a fly ash catalyst, highlighting a green chemistry approach.

The advantages of MAOS—including rapid heating, reduced side reactions, and improved yields—make it a highly attractive method for the multi-step synthesis of complex molecules like this compound. vjs.ac.vn

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Chromene/Coumarin Derivatives
Reaction TypeConventional Method (Time)Microwave-Assisted Method (Time)Yield ImprovementReference
Chromene Synthesis (Condensation)4–7 hours8–10 minutesOften Significant nih.gov
Coumarin Synthesis (Pechmann Condensation)Several hours30-180 secondsGenerally higher yields
Chromone Synthesis (Aldol Condensation)Not specifiedOne-step procedureEfficient acs.org

Organocatalysis and Biocatalysis in Chroman Synthesis

In the quest for enantiomerically pure compounds, asymmetric organocatalysis has become a powerful strategy. nih.gov This approach uses small, chiral organic molecules to catalyze reactions, offering a metal-free alternative to traditional methods and enabling the synthesis of chiral chroman scaffolds with high stereoselectivity. nih.govresearchgate.net

Various organocatalytic methods have been developed to access the chroman core. mdpi.com For example, highly enantio- and diastereoselective synthesis of functionalized chromanes can be achieved through a domino Michael/hemiacetalization reaction of aldehydes and vinylphenols. nih.gov These cascade reactions allow for the construction of multiple stereogenic centers in a single step, providing rapid access to complex and structurally diverse chromane (B1220400) derivatives. acs.org Chiral ammonium iodide catalysts have also been used to mediate cycloetherification to prepare chroman intermediates, which are valuable for synthesizing biologically active compounds. nih.gov

While biocatalysis, the use of enzymes to catalyze chemical reactions, is a growing field in green chemistry, specific applications for the direct synthesis of the this compound scaffold are not yet widely reported in the literature. However, the principles of biocatalysis, such as high selectivity and mild reaction conditions, make it a promising area for future development in chroman synthesis. The primary focus in modern asymmetric synthesis of chromans currently remains on organocatalysis. mdpi.com

Table 3: Overview of Organocatalytic Strategies for Chroman Synthesis
Organocatalytic StrategyKey ReactionOutcomeReference
Domino ReactionMichael/HemiacetalizationHigh enantio- and diastereoselectivity nih.govmdpi.com
Asymmetric Redox CatalysisCycloetherificationExcellent yield and high enantiomeric excess (ee) nih.gov
Cascade ReactionsEnamine CatalysisAccess to chiral polyheterocyclic compounds acs.org
Brønsted Acid CatalysisIntramolecular Allylic SubstitutionMetal-free synthesis of 2-vinylchromans researchgate.net

Spectroscopic and Structural Elucidation of Chroman 4 Ylcarbamate Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For Tert-butyl 6-bromochroman-4-ylcarbamate, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the protons of the chroman ring, the carbamate (B1207046) N-H proton, and the tert-butyl group.

Based on data from analogous structures like methyl 2-(6-bromo-4-oxochroman-3-yl)acetate, the aromatic protons on the bromine-substituted ring are anticipated to appear in the downfield region (δ 7.0-8.0 ppm) mdpi.com. Specifically, the proton at position 5 (adjacent to the carbonyl group) would likely be the most deshielded. The protons of the chroman moiety, including the diastereotopic protons at C2 and the proton at C4, would resonate in the range of δ 2.5-5.0 ppm mdpi.com. The single proton attached to the nitrogen of the carbamate group is expected to show a broad singlet, the chemical shift of which can be concentration-dependent, typically in the range of δ 5.0-6.0 ppm. The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet at approximately δ 1.5 ppm, a characteristic signal for the Boc-protecting group.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets, where each unique carbon atom gives a distinct peak irisotope.com.

For this compound, the carbonyl carbon of the chroman-4-one is expected to have the most downfield chemical shift, typically in the range of δ 190-195 ppm mdpi.com. The aromatic carbons will resonate between δ 110-165 ppm, with the carbon bearing the bromine atom (C6) and the oxygen-substituted carbon (C8a) having characteristic shifts influenced by the substituents mdpi.com. The carbons of the chroman ring (C2, C3, and C4) are expected in the range of δ 30-75 ppm. The carbonyl carbon of the carbamate group will appear around δ 155 ppm, and the quaternary carbon and the methyl carbons of the tert-butyl group will be observed at approximately δ 80 ppm and δ 28 ppm, respectively.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2-H₂~4.3-4.6~70
C3-H₂~2.8-3.2~42
C4-H~4.8-5.2~50
C5-H~7.8-8.0~129
C7-H~7.5-7.7~138
C8-H~6.9-7.1~120
NH~5.0-6.0-
t-Bu (CH₃)~1.5~28
t-Bu (C)-~80
C=O (carbamate)-~155
C=O (chromanone)-~192
C6-Br-~115
C8a-O-~161
C4a-~122

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings (typically through two or three bonds). In this compound, COSY would show correlations between the protons on C2, C3, and C4 of the chroman ring, confirming their connectivity. It would also reveal the coupling relationships between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is essential for assigning the protonated carbons in the ¹³C NMR spectrum. For instance, the signals for the C2, C3, and C4 protons would correlate with their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. Key HMBC correlations would be expected from the C5 proton to the C4 carbonyl carbon, and from the N-H proton to the carbamate carbonyl and the C4 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons, which is vital for determining stereochemistry and conformation. For the chroman-4-ylcarbamate system, NOESY could help establish the relative orientation of the carbamate group with respect to the chroman ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern wikipedia.org.

For this compound, high-resolution mass spectrometry (HRMS) would provide the exact molecular weight, confirming the elemental composition. The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br) researchgate.net.

The fragmentation of the molecular ion under electron impact (EI) or collision-induced dissociation (CID) would likely proceed through several characteristic pathways wikipedia.orgmiamioh.edu. Common fragmentation patterns for N-Boc protected amines involve the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group. Fragmentation of the chroman-4-one core often involves retro-Diels-Alder reactions or cleavage adjacent to the carbonyl group unideb.hu.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments

Fragment Proposed Structure/Loss Predicted m/z
[M]⁺Molecular Ion355/357
[M - C₄H₈]⁺Loss of isobutylene299/301
[M - C₅H₉O₂]⁺Loss of Boc group256/258
[C₉H₇BrO₂]⁺Chroman-4-one fragment242/244
[C₄H₉]⁺tert-butyl cation57

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would display several characteristic absorption bands. The N-H stretching vibration of the carbamate is expected as a sharp peak around 3300-3400 cm⁻¹ libretexts.org. The carbonyl stretching vibrations of the chroman-4-one and the carbamate would likely appear as two distinct, strong absorption bands in the region of 1680-1720 cm⁻¹. The C-O stretching of the ether in the chroman ring and the carbamate would be observed in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations would be seen just above 3000 cm⁻¹, while the C=C stretching of the aromatic ring would appear in the 1450-1600 cm⁻¹ range. The C-Br stretching vibration is typically found in the lower frequency "fingerprint" region of the spectrum.

Interactive Data Table: Predicted IR Absorption Frequencies

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H (carbamate)Stretch3300-3400
C=O (chromanone)Stretch~1680
C=O (carbamate)Stretch~1710
Aromatic C=CStretch1450-1600
C-O (ether/carbamate)Stretch1000-1300
C-BrStretch500-650

X-ray Crystallography for Solid-State Structural Determination

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Obtaining a single crystal of sufficient quality is a prerequisite for this technique.

An X-ray crystal structure of a chroman-4-ylcarbamate derivative would definitively establish the stereochemistry at the C4 position and the conformation of the pyran ring, which typically adopts an envelope or half-chair conformation nih.gov. It would also reveal the planarity of the carbamate group and its orientation relative to the chroman ring system. Furthermore, analysis of the crystal packing would provide insights into intermolecular interactions such as hydrogen bonding involving the N-H group and the carbonyl oxygens, as well as potential π-π stacking of the aromatic rings nih.gov.

Computational and Theoretical Investigations of Tert Butyl 6 Bromochroman 4 Ylcarbamate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of a molecule. mdpi.com For tert-butyl 6-bromochroman-4-ylcarbamate, DFT calculations could provide a detailed picture of its electron distribution, molecular orbitals, and reactivity.

The geometry of the molecule would first be optimized to find its most stable three-dimensional conformation. From this optimized structure, a variety of electronic descriptors can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. mdpi.com

Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map would visualize the electron density distribution across the molecule. This map would highlight regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), predicting sites susceptible to various chemical reactions. For instance, the oxygen and nitrogen atoms of the carbamate (B1207046) group would likely be identified as nucleophilic centers, while the bromine atom and the carbonyl carbon could be sites for electrophilic or nucleophilic attack, respectively.

These quantum chemical methods allow for the calculation of various reactivity descriptors that can be tabulated to predict the molecule's behavior in chemical reactions. rowansci.com

Hypothetical Data Table: Calculated Quantum Chemical Descriptors for this compound

DescriptorHypothetical ValuePredicted Property
HOMO Energy -6.5 eVElectron-donating capability
LUMO Energy -1.2 eVElectron-accepting capability
HOMO-LUMO Gap 5.3 eVHigh kinetic stability
Ionization Potential 6.5 eVEnergy required to remove an electron
Electron Affinity 1.2 eVEnergy released upon gaining an electron
Electronegativity (χ) 3.85Tendency to attract electrons
Chemical Hardness (η) 2.65Resistance to change in electron distribution
Dipole Moment 2.8 DOverall polarity of the molecule

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. nih.gov An MD simulation of this compound, typically performed in a simulated solvent environment like water, would reveal its conformational flexibility.

The chroman ring system is not planar and can adopt various conformations, such as half-chair or boat forms. MD simulations can track the transitions between these conformations, identifying the most stable and frequently occurring shapes the molecule adopts at a given temperature. nih.gov This is crucial for understanding how the molecule might adapt its shape to fit into a biological target, such as the active site of an enzyme. mdpi.com

If a potential biological target is identified, MD simulations can be used to study the stability of the ligand-target complex. uniroma1.it By simulating the compound bound to the protein, researchers can observe the dynamics of their interaction, assess the stability of key hydrogen bonds or hydrophobic contacts, and calculate the binding free energy, which provides a more accurate estimate of binding affinity than static docking alone.

Docking Studies and Binding Mode Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. researchgate.netnih.gov This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

For this compound, a docking study would involve selecting a plausible biological target. Given the structural motifs present in many biologically active compounds, potential targets could include enzymes like kinases, proteases, or sirtuins, where chroman-based structures have previously shown activity. acs.orgnih.gov

The docking process would virtually place the this compound molecule into the binding site of the target protein in numerous possible conformations and orientations. A scoring function then estimates the binding affinity for each pose, and the top-ranked poses suggest the most likely binding modes. neliti.comsciencescholar.us

Analysis of the best docking poses would reveal specific interactions between the compound and the protein's amino acid residues. For example, the carbamate group's N-H could act as a hydrogen bond donor, while the carbonyl oxygen could be an acceptor. The aromatic part of the chroman ring could form π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine or tyrosine in the binding pocket. The bromine atom could participate in halogen bonding, a specific and directional non-covalent interaction. nih.gov

Hypothetical Data Table: Predicted Interactions from Docking of this compound into a Hypothetical Kinase Active Site

Functional Group of LigandInteracting Residue of ProteinInteraction Type
Carbamate N-H Aspartic Acid (ASP 145)Hydrogen Bond
Carbamate C=O Lysine (LYS 88)Hydrogen Bond
Chroman Aromatic Ring Phenylalanine (PHE 122)π-π Stacking
Bromine Atom Leucine (LEU 85) Main Chain C=OHalogen Bond
tert-Butyl Group Valine (VAL 70), Alanine (ALA 90)Hydrophobic Interaction

Retrosynthetic Analysis and Pathway Prediction using Computational Tools

Computational tools are increasingly used to streamline the planning of chemical syntheses through retrosynthetic analysis. the-scientist.comtheqriusrhino.com This approach involves deconstructing the target molecule into simpler, commercially available precursors. deanfrancispress.comicj-e.org

For this compound, a retrosynthesis program would identify key bonds that can be disconnected based on known and reliable chemical reactions. chemrxiv.org A logical primary disconnection would be the C-N bond of the carbamate, breaking the molecule into 6-bromochroman-4-amine (B1340900) and a tert-butoxycarbonyl (Boc) precursor like di-tert-butyl dicarbonate (B1257347).

Role of Tert Butyl 6 Bromochroman 4 Ylcarbamate in Advanced Chemical Research

Precursor in Complex Molecule Synthesis

The structure of tert-butyl 6-bromochroman-4-ylcarbamate suggests its utility as a versatile building block in the synthesis of more complex molecules. The chroman core is a privileged scaffold found in numerous biologically active compounds, the bromine atom serves as a handle for various cross-coupling reactions, and the protected amine allows for selective modification.

Total Synthesis of Natural Products Incorporating Chroman Scaffolds

The chroman ring system is a core structural feature in a wide array of natural products, including tocopherols (B72186) (Vitamin E), flavonoids, and various alkaloids. In principle, this compound could serve as a key starting material or intermediate in the total synthesis of such natural products. The bromine atom on the aromatic ring would allow for the introduction of various substituents through well-established methodologies like Suzuki, Stille, or Heck coupling reactions, enabling the construction of the specific substitution patterns found in different natural products. The protected amine at the 4-position could be deprotected and further functionalized to introduce side chains or participate in cyclization reactions to build more complex polycyclic systems. However, specific examples of its use in the completed total synthesis of a natural product are not readily found in the surveyed literature.

Synthesis of Structurally Diverse Heterocyclic Systems

The reactive sites on this compound make it a plausible precursor for the synthesis of a variety of heterocyclic systems. The bromine atom can be utilized in palladium-catalyzed cross-coupling reactions to introduce other heterocyclic rings or functional groups that can then be used for further cyclization reactions. For instance, a Suzuki coupling could introduce a boronic acid-containing heterocycle, or a Sonogashira coupling could introduce a terminal alkyne, which could then undergo intramolecular cyclization. The amine functionality, after deprotection, can be a key participant in the formation of new heterocyclic rings, such as pyrazines, imidazoles, or other nitrogen-containing systems, by reacting with appropriate bifunctional reagents. Despite these possibilities, the scientific literature lacks specific, detailed examples of the synthesis of diverse heterocyclic systems starting from this particular compound.

Development of Chemical Probes and Ligands for Biological Research

Chemical probes and ligands are essential tools for studying biological systems. The chroman scaffold of this compound makes it an attractive starting point for the development of such molecules, as chroman-containing compounds are known to interact with a variety of biological targets.

Scaffold Modification for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. This compound provides a convenient platform for generating a library of analogues for SAR studies. The bromine atom can be systematically replaced with a wide range of different substituents using cross-coupling chemistry to explore the effect of steric and electronic properties at this position on biological activity. Similarly, the Boc-protected amine can be deprotected and acylated or alkylated with various groups to probe the importance of this functionality for target binding. This systematic modification would allow researchers to build a comprehensive understanding of the SAR for a particular biological target. While the compound is well-suited for such studies, specific and detailed SAR data derived from derivatives of this compound are not prominently featured in the available literature.

Design of Labeled Compounds for Mechanistic Studies

To understand the mechanism of action of a biologically active molecule, it is often necessary to use labeled versions of the compound. This compound can be a precursor for the synthesis of such labeled compounds. For example, isotopic labels, such as deuterium, carbon-13, or nitrogen-15, could be incorporated into the molecule during its synthesis or through modification of the final compound. The bromine atom could also be replaced with a radioactive isotope, such as bromine-76 (B1195326) or bromine-77, for use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging studies. Furthermore, fluorescent tags or biotin (B1667282) labels could be attached to the molecule, typically at the deprotected amine position, to allow for visualization of the compound in cells or for use in affinity purification experiments. As with the other sections, while the potential for such applications is clear, specific examples of labeled compounds derived from this compound for mechanistic studies are not well-documented in the surveyed scientific literature.

Future Research Trajectories for Halogenated Chroman Carbamates

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.